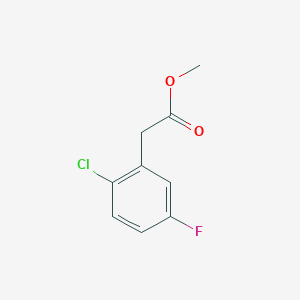

Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester is a derivative of benzeneacetic acid . It is commonly used as a reagent in organic synthesis due to its ability to react with other compounds and form new products .

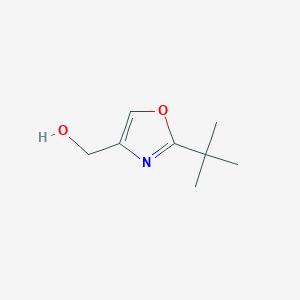

Molecular Structure Analysis

The molecular structure of Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester contains a total of 21 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester are not available, it’s known that benzeneacetic acid derivatives can participate in a variety of chemical reactions due to the presence of the benzene ring and the ester group .科学的研究の応用

Anti-Inflammatory and Gastrointestinal Effects

A novel molecule, S-diclofenac, which comprises a hydrogen sulfide-releasing dithiol-thione moiety attached to diclofenac, showed anti-inflammatory effects and less gastric toxicity compared to diclofenac alone. This suggests potential for reduced side effects in anti-inflammatory applications (Li et al., 2007).

Neuroprotective Activity

An isolated fraction from Biophytum sensitivum showed neuroprotective effects in a rat model of dementia induced by a benzeneacetic acid derivative. This indicates potential applications in treating neurodegenerative conditions like Alzheimer's disease (Bandaru et al., 2020).

Metabolism and Bioaccumulation

Research on fenvalerate, a pesticide, and its metabolites in rat organs showed that the cleavage of the ester linkage is a primary step in biodegradation, providing insight into the metabolism and potential bioaccumulation risks of related compounds (Misra & Sharma, 1997).

Cardioprotective Effects

S-diclofenac, through its hydrogen sulfide-releasing property, showed cardioprotective effects in a mouse model of doxorubicin-induced cardiomyopathy by ameliorating cardiac gap junction remodeling. This highlights the therapeutic potential in managing cardiomyopathy (Zhang et al., 2011).

特性

IUPAC Name |

methyl 2-(2-chloro-5-fluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHXMYXMYWSDED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)